molecular formula C8H11F3N2O2S B6505614 5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide CAS No. 1396556-13-0

5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide

Cat. No. B6505614
CAS RN: 1396556-13-0
M. Wt: 256.25 g/mol
InChI Key: YRQSCQQBQUCORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide, otherwise known as 5-oxo-TFCA, is a synthetic molecule that has been studied for its potential use in various scientific and medical fields. This molecule has been studied for its ability to act as a catalyst for various biochemical and physiological processes.

Scientific Research Applications

5-oxo-TFCA has been studied for its potential applications in various scientific and medical fields. It has been studied for its potential use as a catalyst for various biochemical and physiological processes, including the synthesis of various drugs and pharmaceuticals. It has also been studied for its potential use in the treatment of various diseases, including cancer and diabetes. Additionally, 5-oxo-TFCA has been studied for its potential use as a diagnostic tool for various diseases, as well as for its potential use in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-oxo-TFCA is still not fully understood. However, it is believed that the molecule acts as a catalyst for various biochemical and physiological processes, including the synthesis of various drugs and pharmaceuticals. Additionally, it is believed that the molecule may act as an inhibitor of certain enzymes and proteins, which can affect the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-oxo-TFCA are still being studied. However, it is believed that the molecule can affect the activity of certain enzymes and proteins, which can in turn affect the activity of certain biochemical pathways. Additionally, it is believed that the molecule can act as a catalyst for various biochemical and physiological processes, including the synthesis of various drugs and pharmaceuticals.

Advantages and Limitations for Lab Experiments

The use of 5-oxo-TFCA in laboratory experiments has several advantages. First, the molecule is relatively easy to synthesize and can be used in a variety of experiments. Additionally, the molecule can act as a catalyst for various biochemical and physiological processes, making it useful for studying these processes. Finally, the molecule can be used as a diagnostic tool for various diseases.
However, there are also some limitations to using 5-oxo-TFCA in laboratory experiments. First, the mechanism of action of the molecule is still not fully understood, making it difficult to predict the effects it may have on certain biochemical pathways. Additionally, the molecule may have toxic effects in certain concentrations, making it important to use the molecule in carefully controlled laboratory experiments.

Future Directions

There are several potential future directions for research on 5-oxo-TFCA. First, more research is needed to better understand the mechanism of action of the molecule and its potential effects on various biochemical pathways. Additionally, more research is needed to explore the potential applications of the molecule in the treatment of various diseases, as well as its potential use as a diagnostic tool. Finally, more research is needed to explore the potential toxicity of the molecule and its effects on various biochemical pathways.

Synthesis Methods

5-oxo-TFCA is synthesized through a multi-step process beginning with the reaction of 2,2,2-trifluoroethyl-1,4-thiazepane-3-carboxylic acid and ethyl bromide in the presence of sodium ethoxide. This reaction yields the ethyl ester of the carboxylic acid, which is then reacted with sodium hydroxide to produce the sodium salt of the carboxylic acid. This sodium salt is then reacted with a mixture of sulfuric acid and sodium nitrite to yield the nitroso compound. Finally, the nitroso compound is reduced with sodium borohydride to produce 5-oxo-TFCA.

properties

IUPAC Name

5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O2S/c9-8(10,11)4-12-7(15)5-3-16-2-1-6(14)13-5/h5H,1-4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQSCQQBQUCORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide

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